(Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Chlorophenyl and Methoxyphenyl Groups: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Formation of Carbohydrazonoyl Cyanide Moiety: The carbohydrazonoyl cyanide moiety can be introduced by the reaction of the thiazole derivative with appropriate hydrazine and cyanide reagents.
Industrial Production Methods
Industrial production of (Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines, reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s unique structure allows it to engage in specific interactions with these targets, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl chloride
- (Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl bromide
- (Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl fluoride
Uniqueness
(Z)-N’-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the carbohydrazonoyl cyanide moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents or functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(2Z)-N-(3-chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-15-7-5-12(6-8-15)17-11-25-18(21-17)16(10-20)23-22-14-4-2-3-13(19)9-14/h2-9,11,22H,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMANPJMMNJQYQA-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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